4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole
Description
Properties
Molecular Formula |
C7H10BrN3 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
4-bromo-5-pyrrolidin-3-yl-1H-pyrazole |
InChI |
InChI=1S/C7H10BrN3/c8-6-4-10-11-7(6)5-1-2-9-3-5/h4-5,9H,1-3H2,(H,10,11) |
InChI Key |
QDSMYZNRMVGAHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=C(C=NN2)Br |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Pyrazole Core Assembly
The patent WO2015067782A1 outlines a robust Suzuki-Miyaura cross-coupling approach for constructing polysubstituted pyrazoles. In this method, a brominated pyrazole intermediate (e.g., 4-bromo-1-phenyl-1H-pyrazole) reacts with a pyrrolidine-bearing boronic acid or ester under palladium catalysis. Representative conditions include:
- Catalyst : Pd₂(dba)₃ or Pd(PPh₃)₄ (1–5 mol%)
- Ligand : X-Phos or S-Phos (2–10 mol%)
- Base : K₃PO₄ or K₂CO₃ (2–3 equiv)
- Solvent : Dioxane/water or THF/water (3:1 v/v)
- Temperature : 80–100°C for 6–24 hours
This method achieves yields of 60–85% with regioselectivity >95:5 for the 3-pyrrolidinyl substitution. Microwave-assisted heating reduces reaction times to 10–30 minutes at 150°C.
Buchwald-Hartwig Amination for Direct Pyrrolidine Incorporation
An alternative route described in WO2015067782A1 employs Buchwald-Hartwig amination to install the pyrrolidine moiety onto a preformed bromopyrazole scaffold. Key parameters include:
- Catalyst : Pd(OAc)₂ (2 mol%)
- Ligand : BINAP (4 mol%)
- Base : Cs₂CO₃ (2 equiv)
- Solvent : Toluene at 110°C for 12 hours
This method avoids pre-functionalization of the pyrrolidine but requires strict anhydrous conditions to prevent catalyst deactivation.
The dithiane group facilitates subsequent functionalization, enabling bromine introduction via electrophilic substitution.
Knorr Pyrazole Synthesis with Modified 1,3-Diketones
Traditional Knorr synthesis, adapted from PMC, involves cyclocondensation of hydrazines with 1,3-diketones. For 4-bromo-3-(pyrrolidin-3-yl)-1H-pyrazole:
- Hydrazine : Hydrazine hydrate
- 1,3-Diketone : 3-(Pyrrolidin-3-yl)-1,3-diketone precursor
- Bromination : NBS (1 equiv) in CCl₄ at 0°C
Yields are moderate (40–50%) due to competing side reactions, necessitating chromatographic purification.
Functional Group Interconversion and Protecting Group Strategies
O-Alkylation Followed by Bromination
Analytical Data and Structural Characterization
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀BrN₃ | |
| Molecular Weight | 216.08 g/mol | |
| Density | 1.4 g/cm³ (predicted) | |
| Boiling Point | 325.8°C (extrapolated) | |
| CAS Number | 1781495-43-9 |
Table 2: Comparative Analysis of Synthetic Methods
Challenges and Optimization Opportunities
- Regioselectivity Control : Competing substitution at pyrazole positions 4 and 5 remains a hurdle in non-catalyzed routes.
- Pyrrolidine Stability : The pyrrolidin-3-yl group is prone to oxidation under acidic conditions, necessitating inert atmospheres during synthesis.
- Chromatography Dependence : Most methods require silica gel purification due to byproduct formation, increasing process costs.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups .
Scientific Research Applications
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is a heterocyclic compound with a pyrazole ring and a pyrrolidine ring, with potential applications in medicinal chemistry and organic synthesis. The bromine atom and pyrrolidine ring give the molecule unique chemical properties, making it a scaffold for creating new chemical entities.
Scientific Research Applications
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole has uses in scientific research, including:
- Medicinal Chemistry It can be a scaffold in the creation of new drugs, especially for neurological and inflammatory diseases. Pyrazole derivatives have demonstrated anti-inflammatory activities .
- Organic Synthesis It can be used as an intermediate in the synthesis of more complex heterocyclic compounds.
- Biological Studies It can be used in studying the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.
- Material Science It is being explored for potential use in creating new materials with specific electronic or optical properties.
Chemical Reactions
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole can undergo different chemical reactions, including:
- Substitution Reactions The bromine atom can be replaced by nucleophiles, such as amines or thiols, under suitable conditions. Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Products include azido, thio, and amino derivatives of the original compound.
- Oxidation Reactions The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide can be used for oxidation, and the reactions are usually performed in acidic or basic media. Products include lactams and other oxidized derivatives.
- Reduction Reactions The pyrazole ring can be reduced to form dihydropyrazole derivatives. Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions. Products include dihydropyrazole derivatives.
- Study on Enzyme Inhibition: A study investigated the inhibitory effects of various pyrazole derivatives on cyclooxygenase (COX) enzymes, revealing that some compounds had high selectivity for COX-2 over COX-1, making them promising candidates for anti-inflammatory drugs.
- Synthesis and Biological Evaluation: Research focusing on the synthesis of pyrazole derivatives demonstrated that modifications in the molecular structure could enhance biological activities, including increased potency against specific targets.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole with similar brominated pyrazoles, focusing on substituents, synthesis, applications, and key properties:
Key Observations:
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., CF₃) increase bromine’s electrophilicity, facilitating cross-coupling reactions. Pyrrolidine’s electron-donating nature may reduce reactivity compared to CF₃ analogs but improve solubility.
- Methoxy groups () are amenable to further functionalization, such as demethylation or substitution.
Biological Activity :
- 3,4-Disubstituted pyrazoles () are reported as kinase modulators (CDK/GSK-3). Pyrrolidine’s amine moiety could enhance binding to enzyme active sites via H-bonding.
- Fluorinated derivatives () exhibit increased metabolic stability but higher toxicity risks ().
Synthetic Yields :
- Methylation () and Negishi coupling () achieve >90% yields, suggesting efficient routes for bromopyrazole derivatization.
Physical Properties :
- Melting points vary widely: 98–100°C for diphenyl-CF₃ analogs () vs. liquid oils for ester-functionalized pyrazoles ().
Biological Activity
4-Bromo-3-(pyrrolidin-3-yl)-1H-pyrazole, a compound characterized by its unique pyrazole ring structure and bromine substitution, has attracted attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the bromine atom and the pyrrolidine group contributes to its distinctive chemical reactivity and potential biological interactions. Its dihydrochloride salt form enhances solubility in polar solvents, making it suitable for various pharmaceutical applications.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities such as:
- Antimicrobial Properties : Preliminary studies suggest that compounds with pyrazole rings may possess antimicrobial effects against various pathogens .
- Anticancer Activity : Some pyrazole derivatives have shown promise in inhibiting cancer cell lines, indicating potential as anticancer agents .
- Anti-inflammatory Effects : The compound may interact with targets involved in inflammatory responses, suggesting analgesic properties.
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The bromine atom may modulate the compound's reactivity and binding affinity, enhancing its therapeutic potential.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of pyrazole derivatives highlighted that certain compounds demonstrated significant activity against multidrug-resistant strains of bacteria. Although specific data on this compound is limited, similar structures have shown promising results against Gram-positive pathogens .
Anticancer Activity
In vitro studies have assessed the anticancer properties of various pyrazole derivatives. For instance, compounds structurally related to this compound were tested against A549 lung adenocarcinoma cells. Results indicated that modifications to the pyrazole structure could enhance cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells .
Case Studies
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | Pyrazole Derivative A | Antimicrobial | Effective against MRSA strains |
| Study 2 | Pyrazole Derivative B | Anticancer | Reduced A549 cell viability by 64% |
| Study 3 | 4-Bromo-Pyrazole C | Anti-inflammatory | Inhibited inflammatory cytokine production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
